

A Comprehensive Technical Guide to Sunitinib

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Compound of Interest

Compound Name: Isooctyl hydrogen succinate

Cat. No.: B15177637

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Disclaimer: The information provided in this document is intended for research and scientific purposes only. The CAS number 94248-72-3 provided in the initial query did not correspond to a specific, publicly documented chemical substance. Based on the context of the requested information, this guide focuses on the well-established anti-cancer drug, Sunitinib.

Executive Summary

Sunitinib, marketed under the brand name Sutent, is a potent, orally administered, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It plays a crucial role in oncology by simultaneously targeting multiple signaling pathways implicated in tumor growth, angiogenesis, and metastasis.[1][2] This document provides an in-depth technical overview of Sunitinib, encompassing its chemical and physical properties, mechanism of action, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

Sunitinib is a yellow to orange powder.[3] It is most commonly available as a malate salt to improve its solubility and bioavailability.[3]

Quantitative Physicochemical Data



Property	Value	Reference(s)
Molecular Formula	C22H27FN4O2 (Sunitinib Base)	[4]
C26H33FN4O7 (Sunitinib Malate)	[5]	
Molecular Weight	398.5 g/mol (Sunitinib Base)	[4]
532.6 g/mol (Sunitinib Malate)	[5]	
CAS Number	557795-19-4 (Sunitinib Base)	[4]
341031-54-7 (Sunitinib Malate)	[5]	
Melting Point	225-238°C (Sunitinib Malate)	[6]
рКа	8.95	[3]
LogP (octanol/water)	5.2 (at pH 7)	[3]
Solubility		
In DMSO	~5 mg/mL (Sunitinib Malate)	[7]
In Dimethyl Formamide	~1 mg/mL (Sunitinib Malate)	[7]
In Ethanol	8 mg/mL (Sunitinib)	[8]
In Water	Insoluble (Sunitinib)	[8]
In Aqueous Buffer (pH 1.2-6.8)	> 25 mg/mL (Sunitinib Malate)	[3]
In 1:3 DMSO:PBS (pH 7.2)	~0.25 mg/ml (Sunitinib Malate)	

Spectral Data

Detailed 1H and 13C NMR spectral data for Sunitinib malate in aqueous media have been reported, providing a comprehensive assignment of its chemical shifts and coupling constants. [9][10][11] This information is critical for the structural elucidation and quality control of the compound.

Mechanism of Action and Signaling Pathways



Sunitinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs).[1] This multi-targeted approach is a key feature of its therapeutic efficacy.

Primary Kinase Targets

Sunitinib is a potent inhibitor of:

- Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFR-1, VEGFR-2, and VEGFR-3.[2]
- Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRα and PDGFRβ.[2]
- Stem Cell Factor Receptor (c-KIT)[2]
- Fms-like tyrosine kinase-3 (FLT3)[2]
- Colony-Stimulating Factor 1 Receptor (CSF-1R)
- Glial cell line-derived neurotrophic factor receptor (RET)[1]

Downstream Signaling Inhibition

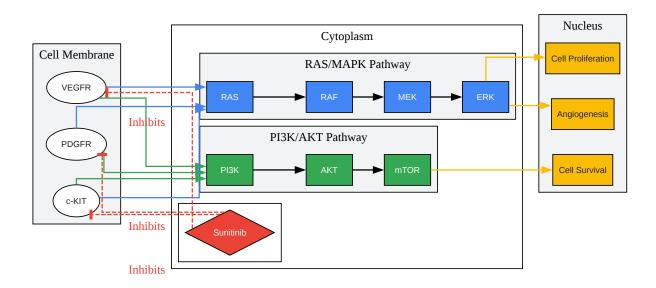
By blocking these RTKs, Sunitinib disrupts several critical downstream signaling pathways, including:

- RAS/MAPK pathway[12]
- PI3K/AKT pathway[12]

This inhibition leads to a reduction in tumor vascularization and triggers cancer cell apoptosis, ultimately resulting in tumor shrinkage.[1]

Signaling Pathway Diagram





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Sunitinib's inhibition of key signaling pathways.

Synthesis of Sunitinib

Several synthetic routes for Sunitinib have been reported. A common approach involves the condensation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid-(2-diethylaminoethyl) amide with 5-fluoro-1,3-dihydro-indol-2-one.[13] Alternative methods aim to improve yield and reduce the use of hazardous reagents.[14][15]

Generalized Synthetic Workflow





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A generalized workflow for the synthesis of Sunitinib Malate.

Experimental Protocols

A variety of experimental protocols are utilized to assess the activity and properties of Sunitinib.

In Vitro Kinase Inhibition Assays

- Objective: To determine the inhibitory activity of Sunitinib against specific tyrosine kinases.
- Methodology:
 - Recombinant kinase domains (e.g., VEGFR2, PDGFRβ) are incubated with a specific substrate and ATP.
 - Sunitinib at varying concentrations is added to the reaction mixture.
 - The phosphorylation of the substrate is measured, typically using methods like ELISA,
 HTRF, or radioisotope incorporation.
 - IC50 values are calculated to quantify the potency of inhibition.

Cell-Based Proliferation Assays

- Objective: To evaluate the effect of Sunitinib on the growth of cancer cell lines.
- Methodology:
 - Cancer cell lines (e.g., HUVEC, NIH-3T3 overexpressing target receptors) are seeded in multi-well plates.[8]
 - Cells are treated with a range of Sunitinib concentrations for a specified period (e.g., 72 hours).
 - Cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo.
 - GI50 (concentration for 50% growth inhibition) values are determined.[16]



In Vivo Tumor Xenograft Models

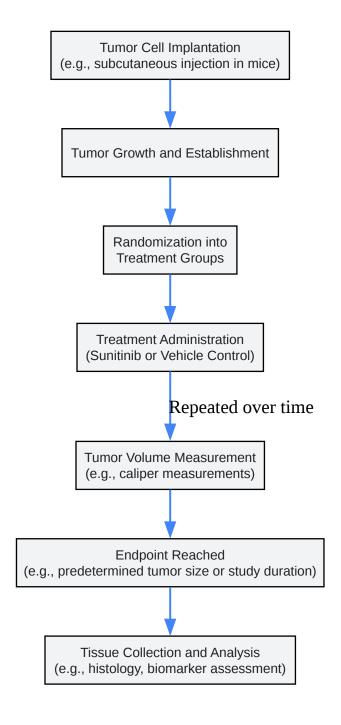
- Objective: To assess the anti-tumor efficacy of Sunitinib in a living organism.
- Methodology:
 - Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.
 - Once tumors are established, mice are treated with Sunitinib (e.g., oral gavage) or a
 vehicle control.
 - Tumor volume is measured regularly throughout the study.
 - At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[16]

Analytical Methods for Quantification

- Objective: To determine the concentration of Sunitinib and its metabolites in biological matrices (e.g., plasma, tissues).
- Methodology:
 - Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to isolate the analytes.
 - Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is employed to separate Sunitinib and its metabolites from endogenous components.
 - Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity.[17] UV detection can also be used.[18]

Experimental Workflow for In Vivo Efficacy Study





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Workflow for a typical in vivo tumor xenograft efficacy study.

Clinical Applications and Dosing

Sunitinib is approved for the treatment of advanced renal cell carcinoma (RCC), imatinib-resistant gastrointestinal stromal tumor (GIST), and pancreatic neuroendocrine tumors (pNET). [4][5]



- Standard Dosing Regimen: The typical starting dose is 50 mg taken orally once daily, on a schedule of 4 weeks on treatment followed by 2 weeks off (Schedule 4/2).[19]
- Dose Adjustments: Dose modifications may be necessary based on individual patient tolerability and adverse events.[20]

Numerous clinical trials have been and are currently being conducted to evaluate the efficacy and safety of Sunitinib in various cancers and in combination with other therapies.[21]

Conclusion

Sunitinib is a cornerstone in the treatment of several advanced cancers, primarily due to its multi-targeted inhibition of key receptor tyrosine kinases involved in tumor progression and angiogenesis. Its well-characterized physicochemical properties, mechanism of action, and established experimental protocols make it a valuable tool for both clinical practice and ongoing cancer research. This technical guide provides a comprehensive overview to support the work of researchers, scientists, and drug development professionals in the field of oncology.

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